molecular formula C23H22ClN5O2 B267842 (2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine

(2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine

Cat. No. B267842
M. Wt: 435.9 g/mol
InChI Key: IAQNAXMULZRJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent. TAK-659 has been found to have a wide range of applications in scientific research, particularly in the field of oncology.

Mechanism of Action

(2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine inhibits the activity of BTK by binding to its active site and preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of B cell proliferation and survival. (2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has also been found to inhibit the activity of other kinases, such as interleukin-2 inducible T cell kinase (ITK) and TEC kinase, which are involved in T cell signaling pathways.
Biochemical and Physiological Effects:
(2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of B cells, as well as the production of cytokines and chemokines. (2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has also been found to inhibit the migration and invasion of cancer cells, as well as the formation of new blood vessels (angiogenesis).

Advantages and Limitations for Lab Experiments

One of the main advantages of (2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is its specificity for BTK and other kinases involved in B cell and T cell signaling pathways. This makes it a valuable tool for studying the role of these kinases in the development and progression of cancer. However, one limitation of (2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of (2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine in scientific research. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. (2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has also been found to be effective in inhibiting the growth of other types of cancer cells, such as lung cancer and pancreatic cancer, and further research is needed to explore its potential in these areas. Additionally, the development of more potent and selective BTK inhibitors may lead to the development of more effective therapies for B cell malignancies.

Synthesis Methods

The synthesis of (2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine involves the reaction of 2-chlorobenzylamine with 3-ethoxy-4-(hydroxymethyl)benzaldehyde, followed by the reaction of the resulting product with 1-phenyl-1H-tetrazol-5-amine. The final product is obtained by the reaction of the intermediate product with 3-ethoxy-4-(bromomethyl)benzyl chloride. The synthesis of (2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been described in detail in a scientific paper published by Takahashi et al. in 2015.

Scientific Research Applications

(2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been found to have a wide range of applications in scientific research, particularly in the field of oncology. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a protein that is involved in the signaling pathways of B cells. BTK is a key mediator in the development and progression of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). (2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been found to be effective in inhibiting the growth of CLL and NHL cells in vitro and in vivo.

properties

Product Name

(2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine

Molecular Formula

C23H22ClN5O2

Molecular Weight

435.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methanamine

InChI

InChI=1S/C23H22ClN5O2/c1-2-30-22-14-17(15-25-16-18-8-6-7-11-20(18)24)12-13-21(22)31-23-26-27-28-29(23)19-9-4-3-5-10-19/h3-14,25H,2,15-16H2,1H3

InChI Key

IAQNAXMULZRJMU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=CC=C2Cl)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.